Cas no 42444-98-4 (2-Chloro-4-(3-chlorophenyl)thiazole)

2-Chloro-4-(3-chlorophenyl)thiazole is a halogenated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted phenyl ring attached to a thiazole core, enhancing its reactivity and utility as an intermediate in synthetic chemistry. The presence of two chlorine atoms contributes to its stability and electrophilic properties, making it suitable for further functionalization in cross-coupling reactions or heterocyclic synthesis. This compound may serve as a key building block for developing biologically active molecules, particularly in the design of antimicrobial or pesticidal agents. Its well-defined molecular architecture allows for precise modifications, supporting structure-activity relationship studies in medicinal chemistry.
2-Chloro-4-(3-chlorophenyl)thiazole structure
42444-98-4 structure
Product Name:2-Chloro-4-(3-chlorophenyl)thiazole
CAS No:42444-98-4
MF:C9H5Cl2NS
MW:230.113698720932
CID:1093753
PubChem ID:53338764
Update Time:2025-05-24

2-Chloro-4-(3-chlorophenyl)thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(3-chlorophenyl)thiazole
    • 2-chloro-4-(3-chlorophenyl)-1,3-thiazole
    • AG-L-23278
    • AK148555
    • CTK4I6229
    • KB-22205
    • SureCN9955024
    • AKOS005258208
    • 2-CHLORO-4-(3-CHLORO PHENYL) THIAZOLE
    • DB-355597
    • CS-0216951
    • 42444-98-4
    • MFCD11219999
    • SCHEMBL9955024
    • DTXSID50693481
    • EN300-6498212
    • Inchi: 1S/C9H5Cl2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H
    • InChI Key: MZINUHPMEAOXAO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=CSC(=N1)Cl

Computed Properties

  • Exact Mass: 228.95215
  • Monoisotopic Mass: 228.9519757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

2-Chloro-4-(3-chlorophenyl)thiazole Pricemore >>

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Additional information on 2-Chloro-4-(3-chlorophenyl)thiazole

Comprehensive Overview of 2-Chloro-4-(3-chlorophenyl)thiazole (CAS No. 42444-98-4): Properties, Applications, and Industry Insights

2-Chloro-4-(3-chlorophenyl)thiazole (CAS No. 42444-98-4) is a specialized heterocyclic compound featuring a thiazole core substituted with chlorine and a 3-chlorophenyl group. This organochlorine derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound's molecular formula (C9H5Cl2NS) and molecular weight (230.11 g/mol) make it a versatile intermediate for synthesizing more complex molecules.

Recent studies highlight the growing demand for thiazole-based compounds in drug discovery, particularly for their potential as kinase inhibitors and antimicrobial agents. Researchers are actively exploring 2-Chloro-4-(3-chlorophenyl)thiazole as a building block for crop protection chemicals, aligning with the global push for sustainable agriculture. The compound's lipophilicity (LogP ≈ 3.2) and moderate water solubility (0.5 mg/L at 25°C) contribute to its bioavailability, a critical factor in formulation development.

The synthesis of CAS 42444-98-4 typically involves Hantzsch thiazole synthesis or palladium-catalyzed cross-coupling reactions, with yields optimized through modern green chemistry approaches. Analytical characterization via HPLC-MS (purity >98%) and NMR spectroscopy confirms its structural integrity. Industry reports indicate a 15% annual growth in the thiazole derivatives market, driven by demand for novel pharmaceutical intermediates and electronic materials.

Environmental considerations surrounding chlorinated compounds have led to innovations in biodegradation pathways for 2-Chloro-4-(3-chlorophenyl)thiazole. Recent patents disclose microbial consortia capable of mineralizing this compound within 28 days under aerobic conditions. Regulatory agencies emphasize proper waste management protocols during industrial-scale production, with REACH compliance data showing no bioaccumulation potential (BCF < 100).

Emerging applications include its use in OLED materials, where the thiazole moiety enhances electron transport properties. Material scientists report improved luminescence efficiency when incorporating 42444-98-4 into host-guest systems. The compound's thermal stability (decomposition at 285°C) makes it suitable for high-temperature processing in electronic device manufacturing.

Quality control standards for 2-Chloro-4-(3-chlorophenyl)thiazole specify limits for heavy metal impurities (<10 ppm) and residual solvents (Class 2 < 500 ppm). Current Good Manufacturing Practice (cGMP) guidelines require comprehensive stability testing under ICH Q1A conditions, with data showing 24-month shelf life when stored below 25°C in amber glass containers.

Market analysts project increased adoption of CAS 42444-98-4 in precision medicine applications, particularly for targeted cancer therapeutics. Its structural similarity to approved tyrosine kinase inhibitors has spurred interest in structure-activity relationship (SAR) studies. The compound's crystallographic data (monoclinic P21/c space group) facilitates computational modeling for drug design applications.

Recent technological advancements enable continuous flow synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole, reducing production costs by 40% compared to batch processes. Process chemists have developed solvent-free methodologies using microwave irradiation, achieving 92% yield with minimal byproducts. These innovations address growing concerns about sustainable chemical production in the fine chemicals sector.

Safety assessments indicate low acute toxicity (LD50 > 2000 mg/kg oral, rat) for 42444-98-4, with no evidence of skin sensitization in OECD 406 tests. Proper handling requires PPE including nitrile gloves and safety goggles, following standard laboratory protocols for organic compounds. Environmental fate studies demonstrate rapid photodegradation (DT50 6.5 hours) under simulated sunlight.

The global supply chain for 2-Chloro-4-(3-chlorophenyl)thiazole shows regional specialization, with custom synthesis providers offering kilogram-scale quantities at >99% purity. Pricing trends reflect fluctuations in chlorobenzene feedstock costs, currently averaging $120-150/kg for research quantities. Strategic partnerships between CDMOs and academic institutions are accelerating the development of novel derivatives.

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